molecular formula C6H12O6 B12393682 D-(+)-Talose-d1

D-(+)-Talose-d1

Cat. No.: B12393682
M. Wt: 181.16 g/mol
InChI Key: GZCGUPFRVQAUEE-SXTXTPHOSA-N
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Description

D-(+)-Talose-d1: is a rare aldohexose sugar, which is an epimer of D-galactose It is a stereoisomer of D-talose, differing in the configuration around one specific carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chemical Synthesis: D-(+)-Talose-d1 can be synthesized from D-galactose through a series of chemical reactions involving epimerization. This process typically involves the use of strong bases and specific catalysts to achieve the desired stereochemical configuration.

    Enzymatic Synthesis: Enzymatic methods can also be employed, where specific enzymes catalyze the conversion of D-galactose to this compound under controlled conditions.

Industrial Production Methods:

    Fermentation: Industrial production may involve microbial fermentation processes where genetically engineered microorganisms are used to produce this compound from simpler sugars.

    Chemical Catalysis: Large-scale chemical synthesis using optimized reaction conditions and catalysts to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: D-(+)-Talose-d1 can undergo oxidation reactions to form corresponding aldonic acids.

    Reduction: Reduction of this compound can yield alditols, such as talitol.

    Substitution: Various substitution reactions can occur, where functional groups are replaced with others, leading to the formation of derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Nitric acid, bromine water.

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

    Aldonic Acids: Formed through oxidation.

    Alditols: Formed through reduction.

    Derivatives: Formed through substitution reactions.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex carbohydrates and glycosides.

    Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.

Biology:

    Metabolic Studies: Used in studies to understand carbohydrate metabolism and enzyme specificity.

    Cell Culture Media: Incorporated into cell culture media to study the effects of rare sugars on cell growth and differentiation.

Medicine:

    Pharmaceuticals: Potential use in the development of new drugs and therapeutic agents due to its unique properties.

    Diagnostics: Used in diagnostic assays to detect specific enzymes or metabolic disorders.

Industry:

    Food Industry: Potential use as a low-calorie sweetener or functional food ingredient.

    Biotechnology: Used in the production of bio-based materials and biopolymers.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Interaction: D-(+)-Talose-d1 interacts with specific enzymes involved in carbohydrate metabolism, altering their activity and specificity.

    Cell Signaling: May influence cell signaling pathways by acting as a ligand for certain receptors or enzymes.

Comparison with Similar Compounds

    D-Galactose: An epimer of D-(+)-Talose-d1, differing in the configuration around one carbon atom.

    D-Allose: Another rare aldohexose sugar with similar structural properties.

    D-Mannose: A stereoisomer with different biological functions and applications.

Uniqueness:

    Structural Configuration: The unique stereochemical configuration of this compound sets it apart from other similar compounds.

    Biological Activity: Its specific interactions with enzymes and metabolic pathways make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H12O6

Molecular Weight

181.16 g/mol

IUPAC Name

(2S,3S,4S,5R)-1-deuterio-2,3,4,5,6-pentahydroxyhexan-1-one

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m1/s1/i1D

InChI Key

GZCGUPFRVQAUEE-SXTXTPHOSA-N

Isomeric SMILES

[2H]C(=O)[C@H]([C@H]([C@H]([C@@H](CO)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

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